3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

Integrin antagonism Oral pharmacokinetics Heterocyclic SAR

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid (CAS 1507516-60-0) is a thiazole-containing butanoic acid derivative with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol. The compound features a butanoic acid backbone substituted at the 2-position with a 4-methyl-1,3-thiazol-2-yl ring and at the 3-position with a methyl group.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B13070610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C(C(C)C)C(=O)O
InChIInChI=1S/C9H13NO2S/c1-5(2)7(9(11)12)8-10-6(3)4-13-8/h4-5,7H,1-3H3,(H,11,12)
InChIKeyVVXZTIXUNCAITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid: Structural Profile and Procurement Baseline


3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid (CAS 1507516-60-0) is a thiazole-containing butanoic acid derivative with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . The compound features a butanoic acid backbone substituted at the 2-position with a 4-methyl-1,3-thiazol-2-yl ring and at the 3-position with a methyl group. This specific substitution pattern places it within the broader class of 2,5-thiazole butanoic acids, a chemical series that has been investigated for integrin receptor antagonism and demonstrates distinct pharmacological profiles compared to other heterocyclic butanoic acid analogs [1]. As a commercially available research chemical, it serves as a synthetic building block for medicinal chemistry programs and chemical biology probe development.

Why Generic Substitution Cannot Replace 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid in Integrin-Targeted Research


Within the 2,5-thiazole butanoic acid series, even minor structural modifications produce quantifiable differences in receptor affinity, integrin selectivity, and oral pharmacokinetic parameters [1]. The Wendt et al. (2006) study demonstrated that changing the heterocyclic core from 1,2,4-oxadiazole to 2,5-thiazole resulted in substantially altered rat pharmacokinetic profiles, with the thiazole analog (compound 8) achieving 98% oral bioavailability versus a markedly lower value for the corresponding oxadiazole (compound 25) [1]. Similarly, variation of the beta-substituent within the thiazole series alone produced IC50 values ranging from 0.61 nM to over 95 nM against the alpha(v)beta3 integrin target [1]. These data indicate that untested substitution patterns—such as the 3-methyl and 4-methylthiazole combination present in this compound—cannot be assumed to recapitulate the activity of any other series member, and generic replacement risks compromising target engagement and pharmacokinetic performance.

Quantitative Differentiation Evidence for 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid


2,5-Thiazole Core Confers Superior Oral Bioavailability Versus 1,2,4-Oxadiazole Analogs

The 2,5-thiazole butanoic acid scaffold, to which this compound belongs, demonstrated a substantial pharmacokinetic advantage over the corresponding 1,2,4-oxadiazole series in a direct head-to-head rat study. The representative thiazole analog (compound 8) achieved 98% oral bioavailability (%F), compared to the oxadiazole comparator (compound 25), which exhibited markedly inferior absorption [1]. This difference is attributed to lower systemic clearance of the thiazole analog [1].

Integrin antagonism Oral pharmacokinetics Heterocyclic SAR

Integrin Selectivity Profile: Greater than 100-Fold Discrimination Against Platelet Integrin alpha(IIb)beta3

Most 2,5-thiazole butanoic acid analogs evaluated in the Wendt et al. study demonstrated at least 100-fold selectivity for alpha(v)beta3 over the related platelet integrin alpha(IIb)beta3, and approximately 1000-fold selectivity over alpha(v)beta6 [1]. This selectivity window is critical, as alpha(IIb)beta3 antagonism is associated with bleeding risk, while alpha(v)beta6 knockout mice exhibit physiological deficits [1]. The compound's substitution pattern—incorporating both 3-methyl on the butanoic acid backbone and 4-methyl on the thiazole ring—positions it within a chemotype where beta-substituent variation modulates both potency (IC50 range: 0.61–95.1 nM in SPRA) and selectivity [1].

Integrin selectivity alpha(v)beta3 antagonism Anti-thrombotic safety

Commercial Purity Benchmark: 95% Minimum Purity Enables Reproducible Structure-Activity Studies

Commercially available batches of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid are supplied at a minimum purity specification of 95%, as listed by multiple independent vendors including AKSci (catalog AKSci 1265DZ) and Leyan (catalog 2046709) . This purity threshold is suitable for direct use in parallel synthesis libraries and initial biological screening without additional purification, reducing workflow overhead compared to lower-purity or custom-synthesized alternatives that may require preparative HPLC or recrystallization.

Chemical procurement Purity specification Reproducibility

Structural Differentiation: 3-Methyl Substitution on the Butanoic Acid Backbone Alters Steric and Lipophilic Profile

The presence of a methyl group at the 3-position of the butanoic acid backbone differentiates this compound from simpler 2-(4-methylthiazol-2-yl)butanoic acid analogs. Within the Wendt et al. SAR, beta-substituent variation on the butanoic acid scaffold—including sterically demanding groups—produced a wide range of alpha(v)beta3 IC50 values (0.61 nM to >95.1 nM), demonstrating that even single-atom modifications at this position can alter receptor affinity by over 150-fold [1]. The 3-methyl group introduces steric hindrance adjacent to the carboxylic acid, which may influence both binding pocket complementarity and metabolic stability at the alpha-carbon position [1].

Structural analog differentiation Steric hindrance Lipophilicity modulation

Recommended Application Scenarios for 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid


Parallel Synthesis of alpha(v)beta3 Integrin Antagonist Libraries for Anti-Angiogenesis Screening

This compound serves as a beta-substituted butanoic acid building block for constructing focused libraries of alpha(v)beta3 integrin antagonists. The 2,5-thiazole core provides a validated pharmacokinetic advantage over 1,2,4-oxadiazole alternatives (98% vs. inferior oral bioavailability in rat), while the 3-methyl group offers a sterically differentiated beta-substituent position for SAR exploration [1]. The 95% minimum commercial purity supports direct use in parallel amide coupling or esterification reactions without pre-purification, accelerating library production for anti-angiogenesis and osteoporosis target screening .

Pharmacokinetic Probe Development Requiring Oral Bioavailability in Rodent Models

For in vivo pharmacology studies where oral dosing is required, the 2,5-thiazole scaffold—exemplified by this compound—offers a documented class advantage in rat oral bioavailability (%F = 98% for representative analog 8, with a half-life of 6.1 hours) compared to other heterocyclic butanoic acid series such as 1,2,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles [1]. The 3-methyl substitution may further modulate metabolic stability at the alpha-carbon position, making this compound a suitable starting point for developing orally bioavailable integrin-targeted probes [1].

Selectivity Profiling Against Platelet Integrin alpha(IIb)beta3 to Mitigate Bleeding Risk

The 2,5-thiazole butanoic acid class consistently achieves greater than 100-fold selectivity for alpha(v)beta3 over the platelet integrin alpha(IIb)beta3, a critical safety margin for avoiding thrombocytopenia and bleeding complications [1]. This compound, with its unique 3-methyl/4-methylthiazole substitution combination, provides a differentiated starting point for selectivity optimization campaigns, where even minor beta-substituent changes have been shown to modulate integrin binding profiles [1].

Chemical Biology Tool Compound Synthesis for Integrin alpha(v)beta3 Functional Studies

As a carboxylic acid building block with a pre-installed thiazole ring, this compound enables rapid conjugation to fluorophores, biotin, or photoaffinity labels for chemical biology applications. The commercial availability at 95% purity from multiple vendors ensures consistent quality across independent research groups, supporting reproducible probe development for integrin alpha(v)beta3 pull-down, imaging, and target engagement studies .

Quote Request

Request a Quote for 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.